molecular formula C12H20BIN2O2 B2863752 5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester CAS No. 2377608-81-4

5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester

Cat. No. B2863752
CAS RN: 2377608-81-4
M. Wt: 362.02
InChI Key: AQHCEMRFQYIOAB-UHFFFAOYSA-N
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Description

“5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester” is a chemical compound with the molecular formula C12H20BIN2O2 . It is a valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of boronic esters like “5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester” can be achieved through various borylation approaches . One such method involves the palladium-catalyzed Suzuki-Miyaura coupling reaction . Protodeboronation of alkyl boronic esters is another method that has been reported .


Molecular Structure Analysis

The molecular structure of “5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester” is represented by the InChI code 1S/C12H20BIN2O2/c1-8(2)16-10(14)7-9(15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3 .


Chemical Reactions Analysis

Boronic esters like “5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester” are often used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions . Protodeboronation of alkyl boronic esters is another reaction that has been reported .


Physical And Chemical Properties Analysis

The molecular weight of “5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester” is 362.02 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Organic Synthesis

5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester: is a valuable building block in organic synthesis. It is particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound’s boronic ester group is reactive towards various coupling partners, making it versatile for constructing diverse organic frameworks.

Drug Discovery

In drug discovery, this compound can be utilized to create libraries of chemical analogs. Its boronic ester moiety can undergo various transformations, such as oxidations, aminations, and halogenations, to generate new molecules with potential pharmacological activities .

Material Science

The boronic ester functionality of this compound is useful in material science for the modification of surfaces and the creation of novel materials with specific properties. It can be used to introduce boron-containing groups onto materials, which can impart unique characteristics like flame retardancy or electronic properties .

Catalysis

This compound can act as a catalyst or a catalyst precursor in chemical reactions. The boronic ester group can facilitate various transformations, including protodeboronation, which is a key step in certain catalytic cycles .

Nanotechnology

In nanotechnology, 5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester can be used to functionalize nanoparticles. This can lead to the development of reactive oxygen species (ROS)-responsive drug delivery systems, particularly useful in targeting diseases like periodontitis .

Future Directions

The future directions in the research and application of “5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester” and similar boronic esters could involve further development of synthesis methods, exploration of new reactions, and application in the synthesis of complex organic molecules .

properties

IUPAC Name

5-iodo-1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BIN2O2/c1-8(2)16-10(14)7-9(15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHCEMRFQYIOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2)I)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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